molecular formula C16H13N3O3 B5914380 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5914380
M. Wt: 295.29 g/mol
InChI Key: AQPZLICMZKRPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide, also known as PQ401, is a quinolinecarboxamide derivative that has been extensively studied for its potential therapeutic benefits. PQ401 has been shown to possess a broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to possess a broad range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the replication of HIV-1 by blocking the reverse transcriptase activity of the virus.

Advantages and Limitations for Lab Experiments

4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple chemistry. It has also been extensively studied, and its biological effects are well characterized. However, 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as an anti-tumor agent in the treatment of various cancers. Finally, further research is needed to fully understand the mechanism of action of 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis method of 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-pyridinemethanol to form the intermediate 4-(4-pyridinylmethyl)-2-nitrobenzoic acid. This intermediate is then reduced to the corresponding amine using iron powder and acetic acid. The amine is then reacted with 3-chloro-2-hydroxyquinoline to form 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide.

Scientific Research Applications

4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic benefits. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. In addition, 4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to possess anti-viral properties by inhibiting the replication of HIV-1.

properties

IUPAC Name

4-hydroxy-2-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14-11-3-1-2-4-12(11)19-16(22)13(14)15(21)18-9-10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPZLICMZKRPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

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